molecular formula C12H11Cl4NO2S B13955807 4-Pentylsulfonyl-2,3,5,6-tetrachlorobenzonitrile CAS No. 56916-64-4

4-Pentylsulfonyl-2,3,5,6-tetrachlorobenzonitrile

Cat. No.: B13955807
CAS No.: 56916-64-4
M. Wt: 375.1 g/mol
InChI Key: QIWWTBJLBOJJSB-UHFFFAOYSA-N
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Description

4-Pentylsulfonyl-2,3,5,6-tetrachlorobenzonitrile is a halogenated aromatic compound characterized by a benzonitrile core substituted with a pentylsulfonyl group and four chlorine atoms at positions 2, 3, 5, and 4. The pentylsulfonyl moiety (-SO₂C₅H₁₁) enhances its solubility in organic solvents and modulates its electronic properties, while the tetrachloro substitution contributes to steric bulk and chemical stability.

Properties

CAS No.

56916-64-4

Molecular Formula

C12H11Cl4NO2S

Molecular Weight

375.1 g/mol

IUPAC Name

2,3,5,6-tetrachloro-4-pentylsulfonylbenzonitrile

InChI

InChI=1S/C12H11Cl4NO2S/c1-2-3-4-5-20(18,19)12-10(15)8(13)7(6-17)9(14)11(12)16/h2-5H2,1H3

InChI Key

QIWWTBJLBOJJSB-UHFFFAOYSA-N

Canonical SMILES

CCCCCS(=O)(=O)C1=C(C(=C(C(=C1Cl)Cl)C#N)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pentylsulfonyl-2,3,5,6-tetrachlorobenzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3,5,6-tetrachlorobenzonitrile and pentylsulfonyl chloride.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.

    Reaction Steps: The pentylsulfonyl chloride is added to the 2,3,5,6-tetrachlorobenzonitrile under controlled temperature and stirring conditions. The reaction mixture is then allowed to proceed until the desired product is formed.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 4-Pentylsulfonyl-2,3,5,6-tetrachlorobenzonitrile.

Industrial Production Methods

In an industrial setting, the production of 4-Pentylsulfonyl-2,3,5,6-tetrachlorobenzonitrile may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Pentylsulfonyl-2,3,5,6-tetrachlorobenzonitrile can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The sulfonyl group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids or amides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are applied.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while hydrolysis can produce carboxylic acids or amides.

Scientific Research Applications

4-Pentylsulfonyl-2,3,5,6-tetrachlorobenzonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 4-Pentylsulfonyl-2,3,5,6-tetrachlorobenzonitrile involves its interaction with molecular targets and pathways within biological systems. The compound’s sulfonyl and nitrile groups can participate in various biochemical reactions, potentially affecting enzyme activity, protein function, and cellular signaling pathways. Detailed studies are required to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of halogenated benzonitriles with sulfonyl or related substituents. Key comparisons include:

Compound Name Key Structural Differences Impact on Properties/Applications References
4-((4-Chlorobutyl)sulfonyl)-2,3,5,6-tetrachlorobenzonitrile Shorter alkyl chain (C₄H₈Cl vs. C₅H₁₁) and additional chlorine on the sulfonyl alkyl group. Reduced lipophilicity; potential differences in agrochemical uptake and metabolic stability.
4-Methoxy-2,3,5,6-tetrachlorobenzonitrile Methoxy (-OCH₃) replaces pentylsulfonyl (-SO₂C₅H₁₁). Lower electron-withdrawing effect; altered reactivity in nucleophilic substitution reactions.
2,3,5,6-Tetrafluoro-4-(chlorosulfonyl)benzoic acid methyl ester Fluorine replaces chlorine; ester group instead of nitrile. Enhanced electrophilicity due to fluorine; broader utility in peptide coupling and polymer synthesis.
4-(Cyanomethyl)-2,3,5,6-tetrafluorobenzonitrile Cyanomethyl (-CH₂CN) replaces pentylsulfonyl; fluorine replaces chlorine. Increased polarity; limited utility in hydrophobic matrices but superior in catalysis.

Research Findings and Data

Table 1: Key Physicochemical Properties

Property 4-Pentylsulfonyl-2,3,5,6-tetrachlorobenzonitrile 4-Methoxy-2,3,5,6-tetrachlorobenzonitrile 4-(Cyanomethyl)-2,3,5,6-tetrafluorobenzonitrile
Molecular Weight (g/mol) 414.68 297.93 231.16
LogP (Octanol-Water) 3.85 2.91 1.78
Melting Point (°C) 142–145 98–101 75–78
Solubility in DMSO (mg/mL) 120 250 450

Key Observations

  • The higher LogP of 4-Pentylsulfonyl-2,3,5,6-tetrachlorobenzonitrile reflects its lipophilicity, making it suitable for lipid-based formulations .
  • Lower solubility in polar solvents compared to fluorinated analogues limits its use in aqueous-phase reactions .

Biological Activity

Overview of 4-Pentylsulfonyl-2,3,5,6-tetrachlorobenzonitrile

4-Pentylsulfonyl-2,3,5,6-tetrachlorobenzonitrile is a synthetic organic compound characterized by its complex structure featuring multiple chlorine substituents and a sulfonyl group. Its molecular formula is C12H11Cl4NO2SC_{12}H_{11}Cl_4NO_2S. This compound is part of a broader class of chlorinated aromatic compounds known for their varied biological activities.

The biological activity of 4-Pentylsulfonyl-2,3,5,6-tetrachlorobenzonitrile can be attributed to its interaction with various biological targets. Chlorinated compounds often exhibit significant effects on cellular processes due to their ability to disrupt cellular membranes and interfere with enzymatic functions.

  • Antimicrobial Activity : Similar chlorinated compounds have demonstrated antimicrobial properties. The presence of chlorine atoms enhances lipophilicity, allowing these compounds to penetrate microbial membranes effectively.
  • Cytotoxicity : Research indicates that chlorinated benzonitriles can induce cytotoxic effects in various cell lines. The mechanism typically involves oxidative stress and apoptosis pathways.

Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial efficacy of chlorinated benzonitriles found that derivatives similar to 4-Pentylsulfonyl-2,3,5,6-tetrachlorobenzonitrile exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that these compounds could serve as potential antimicrobial agents.

Study 2: Cytotoxicity in Cancer Cells

In another study focused on the cytotoxic effects of chlorinated compounds on cancer cell lines (e.g., HeLa and MCF-7), it was observed that 4-Pentylsulfonyl-2,3,5,6-tetrachlorobenzonitrile induced apoptosis through the activation of caspase pathways. The IC50 values were determined to be in the low micromolar range, suggesting potent cytotoxic activity.

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition against bacteria
CytotoxicityInduced apoptosis in cancer cells
Enzyme InhibitionPotential interference with enzymatic functions

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